N-(4-acetylphenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a furan ring substituted with a carboxamide group
Scientific Research Applications
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-acetylphenylamine with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide
Uniqueness
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds with different ring structures cannot. Additionally, the combination of the acetyl group and the furan ring enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-3-5-12(6-4-11)15-14(17)13-7-8-18-10(13)2/h3-8H,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKMYUAIWZBYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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